molecular formula C5H4ClFN2 B8694184 4-Chloro-2-(fluoromethyl)pyrimidine

4-Chloro-2-(fluoromethyl)pyrimidine

Cat. No.: B8694184
M. Wt: 146.55 g/mol
InChI Key: VEZHMGLVMIBWAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(fluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C5H4ClFN2 and its molecular weight is 146.55 g/mol. The purity is usually 95%.
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Scientific Research Applications

Introduction to 4-Chloro-2-(fluoromethyl)pyrimidine

This compound is a heterocyclic compound belonging to the pyrimidine family, which is characterized by its unique structural features that confer various biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in the synthesis of pharmaceutical agents targeting various diseases.

Applications in Medicinal Chemistry

1. Anticancer Agents

Pyrimidine derivatives, including this compound, have been explored for their anticancer properties. Research indicates that certain pyrimidine compounds exhibit significant inhibition of cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that modifications on the pyrimidine ring can enhance the anticancer activity by affecting the structure-activity relationship (SAR) of these compounds .

2. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives. Compounds similar to this compound have demonstrated efficacy in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway. The structure-activity relationship analysis revealed that specific substituents on the pyrimidine ring can significantly enhance anti-inflammatory effects, making these derivatives promising candidates for treating inflammatory diseases .

3. Neuropathic Pain Management

Another notable application of pyrimidine derivatives is in the field of pain management. A structural analog of this compound has been identified as a potent sodium channel blocker, which may offer therapeutic benefits for neuropathic pain conditions. This compound exhibited superior potency and a favorable therapeutic index compared to traditional sodium channel blockers, suggesting its potential as a novel analgesic agent .

Synthetic Methods

The synthesis of this compound typically involves chlorination and fluoromethylation reactions. Various synthetic pathways have been developed to optimize yield and purity while minimizing environmental impact. For instance, one method involves using phosphorus oxychloride and an organic base under controlled temperature conditions to achieve effective chlorination .

Summary of Synthetic Routes

Method Reagents Conditions Yield
Chlorination using phosphorus oxychloride2-methyl-4-hydroxy pyrimidine, organic base25-100 °C, 2-5 hoursUp to 91%
FluoromethylationFluorinating agentsVaries based on reagentsNot specified

Case Study 1: Anti-inflammatory Pyrimidines

A study investigated a series of pyrimidine derivatives for their anti-inflammatory properties. Among them, compounds with a chloromethyl group at position 2 showed significant inhibition of COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib. The presence of electron-donating groups was found to enhance activity, underscoring the importance of molecular modifications .

Case Study 2: Sodium Channel Blockers

Research on a specific analog of this compound demonstrated its effectiveness as a sodium channel blocker in rat models. This compound exhibited rapid binding kinetics and high potency against neuropathic pain models, suggesting its potential for clinical application in pain management without significant side effects .

Properties

Molecular Formula

C5H4ClFN2

Molecular Weight

146.55 g/mol

IUPAC Name

4-chloro-2-(fluoromethyl)pyrimidine

InChI

InChI=1S/C5H4ClFN2/c6-4-1-2-8-5(3-7)9-4/h1-2H,3H2

InChI Key

VEZHMGLVMIBWAF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1Cl)CF

Origin of Product

United States

Synthesis routes and methods

Procedure details

(4-Chloropyrimidin-2-yl)methanol (Example 548, Step 1) (121 mg, 0.84 mmol) was taken up in DCM (2.5 mL) and cooled to 0° C. DAST (0.122 mL, 0.92 mmol) was added and the resulting mixture stirred at 0° C. for 15 minutes and room temperature for 90 minutes. Saturated NaHCO3 was added and the products extracted into EtOAc (2×). The combined organic extracts were washed with brine, dried over MgSO4, filtered, and concentrated in vacuo. Purification of the residue by silica gel chromatography (2-40% EtOAc-hexanes) gave the title compound as a pale yellow oil.
Quantity
121 mg
Type
reactant
Reaction Step One
Name
Quantity
0.122 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Four

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.